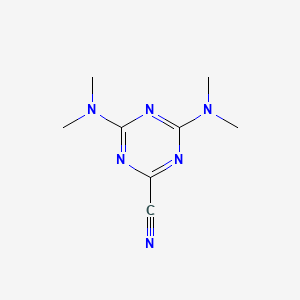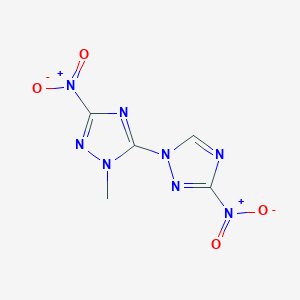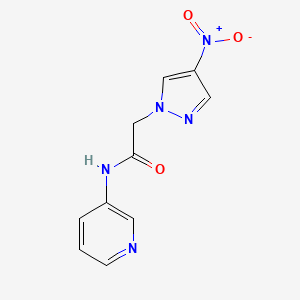
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its unique structure, which includes two dimethylamino groups and a carbonitrile group attached to the triazine ring. It has applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with dimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
化学反应分析
Types of Reactions
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles such as alkoxides or thiolates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates in organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, depending on the reagents used.
科学研究应用
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine: Similar structure but with a chlorine atom instead of a carbonitrile group.
Hexamethylmelamine: A triazine derivative with six methyl groups attached to the nitrogen atoms.
2-Amino-4,6-dimethoxy-1,3,5-triazine: Contains amino and methoxy groups instead of dimethylamino groups.
Uniqueness
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile is unique due to the presence of both dimethylamino and carbonitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H12N6 |
|---|---|
分子量 |
192.22 g/mol |
IUPAC 名称 |
4,6-bis(dimethylamino)-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C8H12N6/c1-13(2)7-10-6(5-9)11-8(12-7)14(3)4/h1-4H3 |
InChI 键 |
MYBKPKPQXBMXMV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=NC(=N1)C#N)N(C)C |
溶解度 |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11494588.png)
![1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone](/img/structure/B11494590.png)

![4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11494614.png)
![9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11494618.png)
![7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11494626.png)
![Butanamide, N-[[5-(4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11494627.png)
![4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine](/img/structure/B11494628.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11494629.png)
![6-Amino-4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11494634.png)
![2-[4-(1-adamantyl)phenoxy]-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B11494644.png)
![N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11494652.png)

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B11494662.png)
